molecular formula C9H13ClFNO B1632099 3-(2-Fluorophenoxy)propan-1-amine hydrochloride CAS No. 1052076-94-4

3-(2-Fluorophenoxy)propan-1-amine hydrochloride

Cat. No. B1632099
M. Wt: 205.66 g/mol
InChI Key: VNHHRIANQPRJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenoxy)propan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. This compound is also known as 2-Fluoro-3-(phenoxymethyl)propylamine hydrochloride and has a molecular formula of C10H14ClFNO.

Scientific Research Applications

Hexadentate Ligand Studies

Research involving hexadentate N3O3 amine phenol ligands for Group 13 metal ions highlights the significance of similar compounds in coordination chemistry. These ligands, including variants like 1,2,3-tris((2-hydroxybenzyl)amino)propane, have been synthesized and characterized, demonstrating intrastrand and interstrand hydrogen bonds in their structures. Such studies are fundamental in developing metal coordination complexes with potential applications in catalysis, materials science, and as precursors for the synthesis of nanomaterials (Liu, Wong, Rettig, & Orvig, 1993).

Analyzing Solubility in Supercritical Fluids

The solubility of related compounds, such as fluoxetine hydrochloride (which shares a similar amine functionality), in supercritical carbon dioxide has been measured. This research is crucial in the pharmaceutical industry, where supercritical fluid-based technologies are employed for drug formulation and delivery. The study of fluoxetine hydrochloride offers insights into how "3-(2-Fluorophenoxy)propan-1-amine hydrochloride" might behave under similar conditions, providing a basis for its potential applications in pharmaceuticals (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).

Fluorescence and Detection Applications

The development of fluorogenic imines for fluorescent visualization of Mannich-type reactions in aqueous buffers showcases the utility of compounds with amine functionalities in creating sensors and detection systems. These systems can be employed in various fields, including environmental monitoring, biochemical assays, and medical diagnostics, demonstrating the versatility of amine-based compounds (Guo, Minakawa, & Tanaka, 2008).

Enzymatic Grafting for Water Solubility

Enzymatic grafting of natural products onto chitosan to confer water solubility under basic conditions is another innovative application area. This research, using enzymes to attach hydrophilic compounds to chitosan, improving its solubility, can inform methodologies for modifying "3-(2-Fluorophenoxy)propan-1-amine hydrochloride" to enhance its solubility and functionality in biological and environmental systems (Kumar, Smith, & Payne, 1999).

properties

IUPAC Name

3-(2-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHHRIANQPRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenoxy)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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